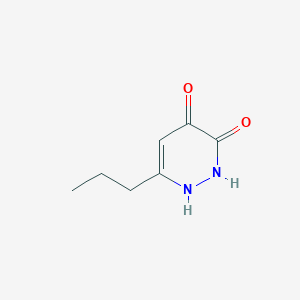

6-Propyl-1,2-dihydropyridazine-3,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

6-propyl-1,2-dihydropyridazine-3,4-dione |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)7(11)9-8-5/h4H,2-3H2,1H3,(H,8,10)(H,9,11) |

InChI Key |

ILNJGQBQMUJFBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C(=O)NN1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Propyl 1,2 Dihydropyridazine 3,4 Dione

Retrosynthetic Analysis of the 6-Propyl-1,2-dihydropyridazine-3,4-dione Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule and identifying potential starting materials. For 6-Propyl-1,2-dihydropyridazine-3,4-dione, two primary disconnections are considered the most strategically sound.

The first and most common disconnection is across the N1-N2 and C4-C5 bonds. This approach simplifies the heterocyclic ring into two key synthons: a hydrazine (B178648) synthon and a 1,4-dicarbonyl synthon. The chemical equivalents for these synthons are hydrazine and a 2,3-dioxohexanoic acid derivative (e.g., an ester or the acid itself). This pathway is advantageous due to the commercial availability of hydrazine and various methods to synthesize the required dicarbonyl precursor.

A second possible disconnection breaks the N1-C6 and C3-C4 bonds. This strategy suggests a pathway involving a hydrazide precursor containing the propyl group, which would then undergo cyclization with a two-carbon electrophile that provides the C3 and C4 carbonyls, such as an oxalyl chloride derivative. This approach is generally less common but offers an alternative for specific substrate scopes.

Classical and Modern Approaches to Dihydropyridazinedione Synthesis

The synthesis of the dihydropyridazinedione ring can be achieved through both well-established and contemporary methods.

The most classical and direct approach to the 6-Propyl-1,2-dihydropyridazine-3,4-dione core is the cyclocondensation reaction between a suitable 1,4-dicarbonyl compound and hydrazine. google.com The key precursor is a derivative of 2,3-dioxohexanoic acid.

The synthesis of this precursor can begin from pentanal (valeraldehyde). A plausible route involves the reaction of pentanal with a glyoxylate (B1226380) derivative under conditions that facilitate a condensation reaction, followed by oxidation to yield the desired α,β-diketo acid or ester. The subsequent step is the crucial cyclization with hydrazine, typically conducted in a protic solvent like ethanol (B145695) or acetic acid, often with heating to drive the dehydration and ring closure. A patent for the synthesis of the parent compound, 1,2-dihydropyridazine-3,6-dione, involves reacting maleic anhydride (B1165640) with a hydrazine salt in water, which upon heating yields the desired product. google.com This highlights a fundamental and robust method for forming the pyridazinedione ring.

Modern synthetic chemistry often utilizes multi-component reactions (MCRs) to construct complex molecules in a single, efficient step, enhancing atom economy. mdpi.com For the synthesis of pyridazinone derivatives, MCRs offer a powerful alternative to traditional stepwise methods. nih.govrug.nlrsc.orgbeilstein-journals.org

A potential MCR strategy for 6-Propyl-1,2-dihydropyridazine-3,4-dione could involve the copper-catalyzed reaction of butyraldehyde (B50154) (as the source of the propyl group), a hydrazine derivative, and an acetylenic ester that can be converted to the dione (B5365651) functionality. nih.gov This approach allows for the rapid assembly of the core structure from simple, readily available starting materials. The regioselectivity of such reactions is often high, favoring the formation of the six-membered pyridazinone ring over other potential isomers. nih.gov

The efficiency and yield of dihydropyridazinedione synthesis are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the use of catalysts.

For classical cyclization reactions, acidic or basic catalysis can be employed to accelerate the condensation and dehydration steps. Brønsted acids are often effective in catalyzing such cyclizations. mdpi.com In modern MCRs, transition metal catalysts, particularly those based on copper or rhodium, have proven effective. nih.govnih.gov The choice of ligand for the metal catalyst can also play a crucial role in determining the reaction's success and selectivity. nih.gov Microwave-assisted synthesis has also been shown to accelerate the formation of related dihydropyridinone structures, often leading to higher yields in shorter reaction times.

Below is a table summarizing hypothetical reaction conditions for the synthesis via a cyclocondensation pathway.

| Entry | Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2,3-dioxohexanoate | Hydrazine hydrate | None | Ethanol | 80 | 12 | 65 |

| 2 | Ethyl 2,3-dioxohexanoate | Hydrazine hydrate | Acetic Acid | Ethanol | 80 | 6 | 80 |

| 3 | Ethyl 2,3-dioxohexanoate | Hydrazine hydrate | p-Toluenesulfonic acid | Toluene | 110 | 4 | 85 |

| 4 | 2,3-Dioxohexanoic acid | Hydrazine sulfate | None | Water | 100 | 8 | 72 |

This is an interactive data table based on representative data for similar chemical reactions.

Mechanistic Investigations of 6-Propyl-1,2-dihydropyridazine-3,4-dione Formation

The formation of the 1,2-dihydropyridazine-3,4-dione ring via the classical cyclocondensation route is believed to proceed through a well-defined mechanism. The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups (likely the more electrophilic ketone at the 2-position) of the 2,3-dioxohexanoic acid derivative. This forms a tetrahedral intermediate which then eliminates a molecule of water to form a hydrazone intermediate.

The second step involves an intramolecular cyclization. The remaining free amino group of the hydrazine moiety attacks the second carbonyl group (the ester or carboxylic acid at the 3-position). This ring-closing step forms a five- or six-membered cyclic intermediate, which, after a final dehydration step, yields the stable aromatic-like dihydropyridazinedione ring. The generally accepted mechanism for related Prins cyclizations involves the generation of an initial oxocarbenium ion, followed by an endo-cyclization. mdpi.com

Stereoselective Synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione (if applicable)

The structure of 6-Propyl-1,2-dihydropyridazine-3,4-dione itself is achiral, meaning it does not have enantiomers. Therefore, stereoselective synthesis is not directly applicable to the formation of this specific molecule.

However, if substituents were introduced at the C5 position of the dihydropyridazine (B8628806) ring, a stereocenter would be created, making stereoselective synthesis a critical consideration. In such cases, diastereoselective or enantioselective methods would be necessary to control the stereochemical outcome. nih.gov This could be achieved by using a chiral hydrazine derivative, employing a chiral catalyst in a multi-component reaction, or using a substrate-controlled approach where an existing stereocenter on a precursor directs the formation of the new stereocenter during cyclization. For example, versatile reaction cascades have been developed for the highly diastereoselective synthesis of related tetrahydropyridines. nih.gov

Sustainable and Green Chemistry Aspects in 6-Propyl-1,2-dihydropyridazine-3,4-dione Synthesis

The growing emphasis on sustainable and green chemistry principles in pharmaceutical and chemical manufacturing has spurred research into more environmentally benign synthetic routes for heterocyclic compounds, including pyridazinedione derivatives. The application of these principles to the synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Conventional synthetic methods for pyridazine-based heterocycles often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents that contribute to significant waste generation. In contrast, green chemistry approaches focus on the use of alternative solvents, renewable starting materials, catalytic processes, and energy-efficient reaction technologies.

One of the key areas of improvement is the replacement of traditional solvents with greener alternatives. Water, supercritical fluids, and bio-based solvents are increasingly being explored for the synthesis of N-heterocycles. For the synthesis of pyridazinedione derivatives, the use of water as a solvent not only offers environmental benefits but can also influence reaction pathways and selectivity.

The adoption of alternative energy sources, such as microwave irradiation, has shown considerable promise in accelerating reaction times, improving yields, and reducing side product formation in the synthesis of various heterocyclic systems. Microwave-assisted organic synthesis (MAOS) can facilitate reactions that are sluggish under conventional heating, often leading to cleaner reaction profiles and easier purification. This technology presents a viable green alternative for the synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione, potentially reducing energy consumption and reaction times.

Furthermore, the development of catalytic methods is a cornerstone of green chemistry. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly advantageous. For the synthesis of pyridazinediones, solid acid or base catalysts could replace corrosive and hazardous homogeneous catalysts, simplifying work-up procedures and minimizing waste streams.

Multi-component reactions (MCRs) also represent a powerful strategy in green synthesis, as they allow for the construction of complex molecules in a single step from three or more reactants. This approach enhances atom economy and reduces the number of synthetic steps, thereby minimizing waste and resource consumption. The design of an MCR route for 6-Propyl-1,2-dihydropyridazine-3,4-dione could offer significant sustainability advantages over traditional multi-step syntheses.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Pyridazinedione Synthesis

| Parameter | Conventional Approach | Green Chemistry Approach | Potential Benefits of Green Approach |

| Solvent | Volatile organic solvents (e.g., Toluene, DMF, Acetic Acid) | Water, Supercritical CO2, Bio-solvents (e.g., 2-Methyl-THF), or solvent-free conditions | Reduced VOC emissions, lower toxicity, improved safety, and easier work-up. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, reduced energy consumption, and potentially higher yields. |

| Catalyst | Homogeneous acids or bases (e.g., H2SO4, NaOH) | Heterogeneous catalysts (e.g., zeolites, solid acids), biocatalysts | Catalyst reusability, reduced corrosion, and simplified purification. |

| Reaction Type | Multi-step synthesis | One-pot or multi-component reactions | Improved atom economy, reduced waste, and fewer synthetic steps. |

| Reagents | Stoichiometric and potentially hazardous reagents | Use of catalysts and less toxic starting materials | Reduced waste, improved safety, and lower environmental impact. |

Advanced Structural Elucidation and Conformational Analysis of 6 Propyl 1,2 Dihydropyridazine 3,4 Dione

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of 6-Propyl-1,2-dihydropyridazine-3,4-dione by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete chemical structure of 6-Propyl-1,2-dihydropyridazine-3,4-dione can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the propyl group and the pyridazinedione ring. The methyl (CH₃) protons of the propyl group would likely appear as a triplet at the most upfield region. The methylene (B1212753) (CH₂) group adjacent to the methyl group would present as a sextet, and the methylene group attached to the heterocyclic ring would be a triplet. The proton on the pyridazinedione ring would likely appear as a singlet in the downfield region. The N-H protons of the dihydropyridazine (B8628806) ring would be expected to show broad signals, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The propyl group would exhibit three distinct signals in the aliphatic region of the spectrum. The pyridazinedione ring would show signals for the carbonyl carbons (C=O) at the most downfield chemical shifts, followed by the sp² hybridized carbons of the ring.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O (ketone) | - | 160-180 |

| C=C (alkene) | - | 130-150 |

| CH (ring) | 6.0-7.0 | 100-120 |

| CH₂ (alpha to ring) | 2.5-3.0 | 30-40 |

| CH₂ (beta to ring) | 1.5-2.0 | 20-30 |

| CH₃ | 0.8-1.2 | 10-15 |

| NH | 8.0-12.0 (broad) | - |

Note: The expected chemical shift values are estimates based on typical ranges for similar functional groups and structural motifs. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 6-Propyl-1,2-dihydropyridazine-3,4-dione.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. Strong, sharp peaks in the region of 1650-1750 cm⁻¹ would be indicative of the two carbonyl (C=O) groups. The N-H stretching vibrations of the amide-like functionalities in the ring are expected to appear as broad bands in the range of 3100-3400 cm⁻¹. The C-H stretching vibrations of the propyl group would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibrations would also be visible in the Raman spectrum. The C=C double bond within the pyridazinedione ring should give a characteristic Raman signal.

Key Vibrational Frequencies:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch | 3100-3400 (broad) | 3100-3400 (weak) |

| C-H stretch (sp³) | 2850-3000 | 2850-3000 |

| C=O stretch | 1650-1750 (strong) | 1650-1750 |

| C=C stretch | 1600-1680 | 1600-1680 (strong) |

| N-H bend | 1500-1600 | - |

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of 6-Propyl-1,2-dihydropyridazine-3,4-dione and for studying its fragmentation patterns, which can further support the proposed structure.

Molecular Formula Confirmation: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and thus confirming the molecular formula of C₇H₁₀N₂O₂.

Fragmentation Pathways: Under ionization in the mass spectrometer, the molecule can fragment in predictable ways. Common fragmentation pathways for such a molecule could involve the loss of the propyl group, or cleavage of the heterocyclic ring. The analysis of these fragment ions provides corroborating evidence for the connectivity of the molecule. For instance, the loss of a propyl radical (mass 43) would be a likely fragmentation event.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state.

Pyridazinedione systems can potentially exist in different tautomeric forms, such as the enol form where a proton from a nitrogen atom moves to an adjacent carbonyl oxygen. X-ray crystallography can definitively identify which tautomeric form is present in the solid state. For 6-Propyl-1,2-dihydropyridazine-3,4-dione, it is anticipated that the dione (B5365651) form would be the predominant tautomer in the crystal, stabilized by the strong intermolecular hydrogen bonds between the N-H and C=O groups. However, the possibility of observing an enol tautomer or a mixture of tautomers in the solid state cannot be entirely ruled out without experimental data. Solid-state NMR could also be employed to study the tautomeric equilibrium in the crystalline form.

Dynamic Nuclear Magnetic Resonance for Conformational Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. copernicus.org For "6-Propyl-1,2-dihydropyridazine-3,4-dione," DNMR could be employed to investigate conformational isomerism, such as ring inversion or restricted rotation around single bonds. Saturated and partially saturated six-membered heterocyclic rings, like the dihydropyridazine core, are known to exist in various non-planar conformations such as chair, boat, and twist-boat forms. researchgate.net

In a hypothetical DNMR study of "6-Propyl-1,2-dihydropyridazine-3,4-dione," variable-temperature NMR experiments would be conducted. At low temperatures, the conformational exchange is slow, and distinct signals for protons or carbons in different chemical environments of the co-existing conformers might be observed. As the temperature is increased, the rate of exchange between conformers increases. This leads to a broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

From the coalescence temperature and the chemical shift difference between the exchanging sites, it is possible to calculate the rate constant (k) for the conformational exchange. Subsequently, the Gibbs free energy of activation (ΔG‡) for the process can be determined using the Eyring equation. This provides quantitative information about the energy barrier to conformational interconversion. For "6-Propyl-1,2-dihydropyridazine-3,4-dione," potential dynamic processes that could be studied include the inversion of the dihydropyridazine ring and the rotation around the N-N bond.

Hypothetical DNMR Data for Ring Inversion of 6-Propyl-1,2-dihydropyridazine-3,4-dione

| Parameter | Value |

| Observed Nucleus | ¹H |

| Solvent | Dichlorofluoromethane/Difluorochloromethane mixture |

| Frequency (MHz) | 500 |

| Chemical Shift Difference (Δν, Hz) | 150 |

| Coalescence Temperature (Tc, K) | 220 |

| Rate Constant at Tc (k, s⁻¹) | 333 |

| Free Energy of Activation (ΔG‡, kcal/mol) | 10.5 |

This table is illustrative and represents the type of data that would be obtained from a DNMR study. The values are not based on experimental results for the specific compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that provide information about the stereochemistry of chiral molecules. saschirality.org A molecule is chiral if it is non-superimposable on its mirror image. In the case of "6-Propyl-1,2-dihydropyridazine-3,4-dione," the molecule itself is not inherently chiral as it possesses a plane of symmetry. However, if a chiral center were introduced into the propyl group, or if the molecule were to be studied in a chiral environment, then it could exhibit chiroptical properties.

Assuming a chiral variant of "6-Propyl-1,2-dihydropyridazine-3,4-dione" exists, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for assessing its enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org Enantiomers exhibit CD spectra that are mirror images of each other. A racemic mixture, containing equal amounts of both enantiomers, will have a CD spectrum of zero. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, by comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers give mirror-image ORD curves. ORD can be used to determine the specific rotation of a compound and to assess its enantiomeric purity.

The application of these techniques would be crucial in synthetic chemistry where chiral induction methods are used to produce an excess of one enantiomer. The ability to quantify the enantiomeric excess is vital for the development and quality control of stereochemically pure compounds.

Hypothetical Chiroptical Data for a Chiral Derivative of 6-Propyl-1,2-dihydropyridazine-3,4-dione

| Technique | Wavelength (nm) | Signal (unit) | Enantiomeric Excess (%) |

| Circular Dichroism | 280 | +10 (mdeg) | 95 |

| Optical Rotatory Dispersion | 589 | +50 (degrees) | 95 |

This table is for illustrative purposes to show the type of data generated from chiroptical spectroscopy for a hypothetical chiral analog. The values are not based on experimental results.

Theoretical and Computational Investigations of 6 Propyl 1,2 Dihydropyridazine 3,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 6-Propyl-1,2-dihydropyridazine-3,4-dione. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is particularly effective for determining ground-state geometries, energies, and the relative stability of different tautomeric forms. researchgate.net For 6-Propyl-1,2-dihydropyridazine-3,4-dione, several tautomers can be envisaged due to the potential for proton migration between nitrogen and oxygen atoms.

The diketo form is generally considered, but enol and keto-enol tautomers are also possible. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometry of each tautomer and calculate its electronic energy. ruc.dk The relative energies of these tautomers provide an indication of their relative stability and abundance at equilibrium. researchgate.net Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be calculated to provide a more complete picture of tautomeric equilibria. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the tautomeric stability of 6-Propyl-1,2-dihydropyridazine-3,4-dione.

| Tautomer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Diketo | 0.00 | 0.00 | 3.5 |

| Enol A | +5.2 | +4.8 | 5.1 |

| Enol B | +7.8 | +7.3 | 6.2 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

While DFT is powerful for ground-state properties, ab initio methods are often preferred for the accurate description of electronically excited states. rsc.org Methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for understanding excited states. rsc.org

These methods can be used to calculate the energies of excited states, which is essential for predicting and interpreting UV-Vis absorption spectra. researchgate.net Time-Dependent DFT (TD-DFT) is also a common approach for calculating excitation energies and oscillator strengths, which determine the intensity of electronic transitions. nih.gov By analyzing the molecular orbitals involved in these transitions, it is possible to characterize them as n → π, π → π, or other types of electronic excitations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com For 6-Propyl-1,2-dihydropyridazine-3,4-dione, MD simulations can provide insights into the conformational flexibility of the propyl chain and the pyridazinedione ring. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface over time. plos.org

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules like 6-Propyl-1,2-dihydropyridazine-3,4-dione.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule and its predominant tautomeric form in solution. ruc.dk

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. dtic.mil These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum can be compared with experimental spectra to identify characteristic functional groups and confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is a popular method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). researchgate.net

Below is an illustrative table of computationally predicted spectroscopic data for 6-Propyl-1,2-dihydropyridazine-3,4-dione.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | H-5: 6.8, Propyl-CH₂: 2.5, Propyl-CH₂: 1.6, Propyl-CH₃: 0.9 |

| ¹³C NMR Chemical Shift (ppm) | C-3: 165.2, C-4: 162.8, C-5: 125.4, C-6: 150.1 |

| IR Frequency (cm⁻¹) | C=O stretch: 1710, 1685; N-H stretch: 3250 |

| UV-Vis λ_max (nm) | 285 (n → π), 220 (π → π) |

Note: The data in this table is hypothetical and serves as an example of typical computational predictions.

Reaction Mechanism Studies through Computational Transition State Modeling

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving 6-Propyl-1,2-dihydropyridazine-3,4-dione, computational transition state modeling can be used to map out the potential energy surface of the reaction, identify transition states, and calculate activation energies. mdpi.com

By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the energy barrier for the reaction can be determined. mdpi.com This information is crucial for understanding the kinetics of the reaction and predicting the feasibility of a particular reaction pathway. Methods like DFT are commonly employed to optimize the geometries of reactants, products, and transition states, and to calculate their energies. mdpi.com This approach can be applied to study a variety of reactions, including nucleophilic additions, cycloadditions, and rearrangements involving the pyridazinedione ring.

Reactivity and Derivatization Strategies of 6 Propyl 1,2 Dihydropyridazine 3,4 Dione

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinedione Ring

The pyridazine (B1198779) ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. sphinxsai.comwikipedia.org This inherent electronic nature makes the ring system generally resistant to electrophilic substitution, often requiring harsh reaction conditions and resulting in low yields. sphinxsai.com No specific reports on the sulfonation or nitration of the parent pyridazine have been successful, though the presence of activating groups can facilitate such reactions. sphinxsai.com

Conversely, the electron-deficient character of the pyridazine nucleus renders it susceptible to nucleophilic attack. sphinxsai.comwur.nl Halogenated pyridazines, for instance, readily undergo nucleophilic substitution reactions. wur.nl While specific studies on 6-Propyl-1,2-dihydropyridazine-3,4-dione are limited, the reactivity of analogous systems, such as 4,5,6-trifluoropyridazin-3(2H)-one, provides valuable insights. This compound serves as a versatile scaffold for creating a variety of substituted pyridazinone systems through sequential nucleophilic aromatic substitution. nih.gov The regioselectivity of these substitutions can be influenced by both the nature of the incoming nucleophile and the substituents already present on the ring. nih.gov For example, reaction with nitrogen nucleophiles like primary and secondary amines often leads to a mixture of products, with substitution occurring at both the 4- and 5-positions. nih.gov

Table 1: Regioselectivity in Nucleophilic Substitution of a Halogenated Pyridazinone Analog

| Nucleophile | Major Product | Minor Product |

| Primary Amines (e.g., Butylamine) | 4-substituted | 5-substituted |

| Secondary Amines (e.g., Morpholine) | 4-substituted | 5-substituted |

| Anilines | 4-substituted | 5-substituted |

Data based on the reactivity of 4,5,6-trifluoropyridazin-3(2H)-one. nih.gov

Functionalization at Nitrogen Atoms (N1, N2)

The nitrogen atoms of the pyridazinedione ring are key sites for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's physicochemical and biological properties. The pyridazine ring can react with alkyl halides or dialkyl sulfates in the presence of a base to yield monoquaternary salts. sphinxsai.com The position of this N-alkylation is typically influenced by the existing substitution pattern on the ring. sphinxsai.com

Acylation of the nitrogen atoms is also a common derivatization strategy. Aliphatic and aromatic primary and secondary amines are known to react with acid chlorides, anhydrides, and esters via nucleophilic substitution to form amides. ncert.nic.in This reaction, known as acylation, involves the replacement of a hydrogen atom on the nitrogen with an acyl group. ncert.nic.in Such reactions are typically performed in the presence of a base stronger than the amine, such as pyridine, to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in

Functionalization at Carbon Atoms (C5, C6) and the Propyl Side Chain

Direct functionalization of the carbon atoms of the pyridazine ring, particularly C5 in the case of 6-Propyl-1,2-dihydropyridazine-3,4-dione, can be challenging due to the ring's electron-deficient nature. However, strategies for the C-H functionalization of pyridines at positions remote from the nitrogen atom have been developed and may offer analogous approaches for pyridazinediones. nih.gov For instance, the use of strong bases like n-butylsodium has been shown to enable the deprotonation and subsequent functionalization of the C4 position of pyridine. nih.gov

The propyl side chain at the C6 position offers another avenue for derivatization. Reactions targeting alkyl side chains on aromatic rings are well-established. For instance, the benzylic position of alkyl groups on aromatic rings is susceptible to oxidation. mdpi.com While the propyl group on the pyridazinedione ring is not benzylic, similar oxidative transformations under appropriate conditions could potentially introduce functional groups like hydroxyl or carbonyl moieties. Furthermore, free radical halogenation could provide a means to introduce halogens onto the propyl side chain, which can then serve as handles for further nucleophilic substitution reactions. pearson.com

Cycloaddition Reactions Involving the Dihydropyridazinedione Moiety

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The dihydropyridazinedione moiety can participate in such reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.orgsigmaaldrich.comyoutube.commasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comorganic-chemistry.org Conversely, in an "inverse-electron-demand" Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org Given the electron-deficient nature of the pyridazine ring, it is plausible that 6-Propyl-1,2-dihydropyridazine-3,4-dione could act as the diene component in inverse-electron-demand Diels-Alder reactions.

Furthermore, pyridazine derivatives can undergo 1,3-dipolar cycloaddition reactions. For instance, pyridazinium ylides can react with dipolarophiles to generate fused heterocyclic systems.

Ring Transformation and Rearrangement Reactions

The pyridazinedione ring can undergo various transformations and rearrangements under specific conditions, leading to the formation of different heterocyclic or carbocyclic structures. For example, photochemical irradiation of pyridazine has been reported to induce its rearrangement to pyrazine. sphinxsai.com

Ring contraction is another possible transformation. For instance, nitrosation of a 3-aminobenzazepine-2,5-dione derivative has been shown to be accompanied by a ring contraction, leading to a diazo compound that subsequently undergoes cyclization. mdpi.com While not directly involving a pyridazinedione, this illustrates the potential for ring contraction in related nitrogen-containing heterocyclic systems. Photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine (B122466) derivatives has also been reported, proceeding through a 2-silyl-1,2-dihydropyridine intermediate. nih.govnih.gov

Ring-opening reactions are also known for related heterocyclic systems. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] wikipedia.orgmdpi.comoxazine-1,8-diones can undergo ring-opening transformations in the presence of binucleophiles, providing a route to polycyclic pyridones. mdpi.com

Synthesis of Novel Heterocyclic Systems Incorporating the 6-Propyl-1,2-dihydropyridazine-3,4-dione Scaffold

The 6-Propyl-1,2-dihydropyridazine-3,4-dione scaffold can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. mdpi.comresearchgate.net The inherent reactivity of the ring system and its substituents allows for the construction of novel molecular architectures with potential biological activity.

One common strategy involves the condensation of a functionalized pyridazinedione with a suitable reaction partner to form a new fused ring. For example, the condensation of 4-methyl-3-cyano-pyridine-2,6-diones with dimethylformamide dimethylacetal (DMFDMA) followed by cyclocondensation is a known route to pyridopyridazine-6,8-dione derivatives. mdpi.comresearchgate.net Similarly, pyridopyridazine-3,8-dione can be prepared from a 4-methyl pyridazine-6-one precursor. mdpi.com These examples highlight the utility of alkyl-substituted pyridazine derivatives in the synthesis of fused systems.

Furthermore, cycloaddition reactions, as discussed in section 5.4, provide a direct route to fused heterocyclic systems. The Diels-Alder reaction, in particular, can be employed to construct bicyclic and polycyclic structures containing the pyridazinedione core. The synthesis of pteridines fused to other heterocycles is another area of interest, with methods developed for creating these complex structures. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyridazine Analogs

| Starting Material | Reaction Type | Fused System | Reference |

| 4-Methyl-3-cyano-pyridine-2,6-diones | Condensation/Cyclization | Pyrido[3,4-c]pyridazine-6,8-diones | mdpi.comresearchgate.net |

| 4-Methyl pyridazine-6-one | Condensation/Cyclization | Pyrido[3,4-c]pyridazine-3,8-dione | mdpi.com |

| Halogenated Pyridazinones | Sequential Nucleophilic Substitution | Fused Pyridazinones | nih.gov |

| Pteridine Derivatives | Dehydration/Cyclization | Fused Pteridines | researchgate.net |

Mechanistic Studies of Biological Interactions of 6 Propyl 1,2 Dihydropyridazine 3,4 Dione

Molecular Recognition and Binding Mechanisms with Biomolecules (e.g., proteins, enzymes)

The interaction of 6-Propyl-1,2-dihydropyridazine-3,4-dione with biomolecules, particularly proteins and enzymes, is characterized by a notable mechanism of covalent modification, primarily targeting cysteine residues.

Pyridazinediones have emerged as a promising class of reagents for the reversible covalent modification of cysteine residues in peptides and proteins. nih.govrsc.org This reactivity stems from the electrophilic nature of the pyridazinedione ring, which readily undergoes a Michael addition reaction with the thiol group of cysteine. rsc.orgrsc.org The process is dynamic, with the potential for a retro-Michael deconjugation, allowing for the release of the unmodified cysteine under certain conditions. rsc.orgresearchgate.net This reversible nature provides a platform for applications where transient modification is desirable. nih.govrsc.org

The kinetics of both the Michael addition and the retro-Michael deconjugation can be finely tuned by altering the substituents on the pyridazinedione ring. rsc.orgrsc.org While specific studies on the 6-propyl derivative are not detailed in the provided literature, the alkyl nature of the propyl group would likely influence the electrophilicity of the ring and, consequently, the rates of association and dissociation with cysteine thiols.

The modification of disulfide bonds is another area of interest. Pyridazinedione-based reagents have been developed for disulfide rebridging, showcasing their versatility in protein modification. rsc.org

The ability of pyridazinedione derivatives to covalently modify cysteine residues makes them potential candidates for enzyme inhibitors, particularly for enzymes that rely on a catalytic cysteine residue in their active site. By forming a covalent adduct with this critical residue, the enzyme's catalytic activity can be effectively blocked.

Furthermore, pyridazinone derivatives, a related class of compounds, have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory pathways. nih.gov While the specific inhibitory activity of 6-Propyl-1,2-dihydropyridazine-3,4-dione is not specified, its structural similarity to these bioactive molecules suggests potential for similar enzyme-inhibiting properties. The interaction with these enzymes often involves specific binding within the active site, driven by a combination of covalent and non-covalent interactions.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies on pyridazinone and dihydropyridine (B1217469) derivatives have provided valuable insights into the structural features that govern their biological activity. For pyridazinone-based anti-inflammatory agents, the nature and position of substituents on the pyridazinone ring, as well as the presence of other functional groups like sulfonamides, have been shown to be critical for their inhibitory potency against enzymes like carbonic anhydrase, COX-2, and 5-LOX. nih.gov

In the context of cysteine modification, SAR studies on pyridazinediones have demonstrated a clear correlation between the electrophilicity of the pyridazinedione scaffold and the rates of Michael addition and retro-Michael deconjugation. rsc.orgrsc.org Electron-withdrawing groups on the ring generally increase the rate of both reactions, while electron-donating groups have the opposite effect. rsc.org The 6-propyl group in 6-Propyl-1,2-dihydropyridazine-3,4-dione, being a weak electron-donating group, would be expected to modulate the reactivity in a predictable manner, likely resulting in slower kinetics compared to derivatives with electron-withdrawing substituents.

The table below summarizes the general SAR trends for pyridazinedione derivatives in the context of cysteine modification.

| Substituent Effect on Pyridazinedione Ring | Impact on Michael Addition Rate | Impact on Retro-Michael Deconjugation Rate |

| Electron-Withdrawing Groups | Increase | Increase |

| Electron-Donating Groups | Decrease | Decrease |

These SAR insights are crucial for the rational design of pyridazinedione-based probes and therapeutic agents with tailored reactivity and biological activity. researchgate.netnih.gov

Biochemical Pathway Modulation Analysis (non-cellular, in vitro mechanistic studies)

In vitro studies are essential for elucidating the specific molecular mechanisms by which compounds like 6-Propyl-1,2-dihydropyridazine-3,4-dione modulate biochemical pathways without the complexities of a cellular environment. nih.gov While direct studies on this specific compound's effect on biochemical pathways are not available in the provided results, the known reactivity of the pyridazinedione scaffold allows for informed hypotheses.

Given its ability to modify cysteine residues, 6-Propyl-1,2-dihydropyridazine-3,4-dione could potentially modulate any biochemical pathway that involves cysteine-dependent enzymes or proteins. For example, it could interfere with pathways regulated by redox-sensitive cysteine residues or inhibit enzymes with a catalytic cysteine. In vitro reconstitution of metabolic pathways provides a powerful tool to investigate such effects on a molecular level. nih.gov

Bioorthogonal Chemistry Applications of 6-Propyl-1,2-dihydropyridazine-3,4-dione and its Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The selective and tunable reactivity of pyridazinediones with cysteine makes them attractive candidates for bioorthogonal applications. rsc.org

Pyridazinedione-based linkers have been developed for their utility in bioconjugation, allowing for the attachment of molecules to proteins in a site-specific manner. semanticscholar.orgrsc.org The reversible nature of the cysteine-pyridazinedione linkage can be exploited to create cleavable linkers, which are valuable tools in drug delivery and proteomics. researchgate.netsemanticscholar.orgrsc.org

Furthermore, the inverse electron-demand Diels-Alder (IEDDA) reaction involving tetrazines and strained alkenes, which produces a dihydropyridazine (B8628806) product, is a cornerstone of bioorthogonal chemistry known for its rapid kinetics. escholarship.orgnih.gov While the application of 6-Propyl-1,2-dihydropyridazine-3,4-dione itself as a bioorthogonal reagent is not directly detailed, its core structure is related to the products of these powerful ligation reactions. The development of "clickable" pyridazinediones further expands their potential in bioorthogonal labeling and activity-based protein profiling. rsc.org

Non Therapeutic and Specialized Applications of 6 Propyl 1,2 Dihydropyridazine 3,4 Dione

Utility as a Chemical Building Block for Complex Organic Molecules

The 1,2-dihydropyridazine-3,4-dione scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. nih.govthieme.com Its utility stems from the multiple reactive sites within the molecule, including the dione (B5365651) functionality, the carbon-carbon double bond, and the nitrogen-nitrogen bond, which can be manipulated through various organic reactions. The synthesis of pyridazine (B1198779) derivatives often involves the cyclization of precursor molecules, and compounds like 6-Propyl-1,2-dihydropyridazine-3,4-dione can serve as key intermediates in these pathways. organic-chemistry.orgresearchgate.net

The general synthesis of the pyridazinedione ring often starts from substituted maleic anhydrides reacting with hydrazines. rsc.org Once formed, the dione can participate in a range of transformations. For instance, pyridazinediones are known to engage in multicomponent reactions and Diels-Alder reactions, allowing for the rapid construction of molecular complexity. researchgate.net The presence of the 6-propyl group can influence the regioselectivity and stereoselectivity of these reactions through steric hindrance and electronic effects, offering a handle for chemists to direct synthetic outcomes. This makes 6-Propyl-1,2-dihydropyridazine-3,4-dione a potentially valuable precursor for generating libraries of diverse compounds for screening purposes or for the targeted synthesis of complex natural products and novel chemical entities. beilstein-journals.orgnih.gov

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Diels-Alder Reaction | The C=C double bond acts as a dienophile, reacting with dienes to form bicyclic adducts. | Construction of complex polycyclic systems. |

| Michael Addition | Nucleophilic addition to the α,β-unsaturated carbonyl system. Pyridazinediones act as Michael acceptors with thiols. rsc.org | Functionalization at the C5 position. |

| N-Alkylation/Arylation | Reaction at the nitrogen atoms of the pyridazine ring. | Introduction of diverse substituents to modify solubility and electronic properties. |

| Condensation Reactions | The carbonyl groups can react with various nucleophiles. | Formation of fused heterocyclic systems. nih.gov |

Potential in Materials Science and Polymer Chemistry

The structural characteristics of 6-Propyl-1,2-dihydropyridazine-3,4-dione suggest its potential utility in the field of materials science and polymer chemistry. The pyridazinedione moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material. For example, recent research has demonstrated that pyridazinedione scaffolds can be used to form hydrogels through reversible covalent modification of thiols, indicating their utility in creating dynamic and responsive materials. nih.govrsc.orgrsc.org

Furthermore, heterocyclic compounds containing dione functionalities, such as diketopyrrolopyrroles (DPP) and indane-1,3-diones, are known for their applications in organic electronics. nih.govnih.gov These molecules often exhibit favorable electronic properties, acting as electron acceptors, and are used in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov By analogy, the 6-Propyl-1,2-dihydropyridazine-3,4-dione core, with its electron-deficient nature, could be explored as a component in novel semiconducting polymers or small molecules for electronic applications. The propyl group could enhance solubility in organic solvents, facilitating processing and fabrication of thin-film devices.

Role in Agrochemical Research (e.g., herbicides, plant growth regulators, fungicides at a chemical action level)

The pyridazine and pyridazinone chemical classes have a well-established history in agrochemical research. wipo.intgoogle.com A prominent example is Maleic hydrazide (1,2-dihydropyridazine-3,6-dione), a structural isomer of a pyridazinedione, which is widely used as a systemic plant growth regulator and herbicide. medchemexpress.eu This precedent suggests that derivatives like 6-Propyl-1,2-dihydropyridazine-3,4-dione could also possess biological activity relevant to agriculture.

The fungicidal potential of pyridazine derivatives has been documented in patent literature, indicating that this scaffold can be effective against various plant pathogens. wipo.int The mechanism of action for many heterocyclic fungicides involves the inhibition of crucial enzymes in the fungal respiratory chain, such as succinate (B1194679) dehydrogenase (SDH). nih.gov Pyridine carboxamide derivatives, for instance, have been shown to target SDH. nih.gov It is plausible that 6-Propyl-1,2-dihydropyridazine-3,4-dione or its derivatives could act as enzyme inhibitors, disrupting vital metabolic pathways in fungi.

| Application | Potential Molecular Target/Mechanism | Rationale |

|---|---|---|

| Fungicide | Inhibition of Succinate Dehydrogenase (SDH) or other respiratory enzymes. | Known activity of other carboxamide and heterocyclic fungicides. nih.govmdpi.com |

| Herbicide | Inhibition of Acetolactate Synthase (ALS) or Acetyl-CoA Carboxylase (ACCase). wssa.net | Common mode of action for many commercial herbicides. |

| Plant Growth Regulator | Inhibition of nucleic acid and protein synthesis. | Mechanism of the related compound, Maleic Hydrazide. medchemexpress.eu |

Analytical Chemistry Applications (e.g., as a reagent, standard)

In analytical chemistry, pure and stable compounds are essential as reference standards for the accurate identification and quantification of analytes. 6-Propyl-1,2-dihydropyridazine-3,4-dione, if synthesized to a high degree of purity, could serve as an analytical standard for methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov Its utility would be particularly relevant for the analysis of related pyridazinedione-based agrochemicals or environmental contaminants. For instance, isotopically labeled analogs of the related compound, maleic hydrazide, are used as analytical standards in residue analysis. medchemexpress.eu

The pyridazinedione moiety possesses a distinct chromophore that absorbs ultraviolet (UV) light, a property that can be exploited for analytical purposes. nih.govrsc.org This characteristic allows for its detection and quantification using UV-Vis spectroscopy. Moreover, the reactive nature of the dione could be utilized in derivatization reactions, where it acts as a reagent to tag other molecules that lack a chromophore, enabling their detection and analysis. The predictable reactivity of the pyridazinedione scaffold makes it a candidate for developing new analytical reagents for specific applications. digitellinc.com

Photochemical and Photophysical Investigations

The structure of 6-Propyl-1,2-dihydropyridazine-3,4-dione, containing an α,β-unsaturated dione system within a heterocyclic ring, suggests that it is likely to possess interesting photochemical and photophysical properties. The presence of C=O and C=C chromophores, along with nitrogen heteroatoms, allows the molecule to absorb light, typically in the UV or visible region, promoting it to an electronic excited state. rsc.org

Upon excitation, the molecule can relax through several pathways, including fluorescence (emission of light) or non-radiative decay. The efficiency of these processes (quantum yield) and the duration of the excited state (lifetime) are key photophysical parameters that could be investigated. nih.govresearchgate.net The polarity of the solvent can influence these properties, particularly if there is a significant change in the molecule's dipole moment upon excitation, which is common in push-pull systems. rsc.orgresearchgate.net

Furthermore, the excited state of the molecule may undergo photochemical reactions that are not accessible in the ground state. Potential reactions could include [2+2] cycloadditions, rearrangements, or hydrogen abstraction. The study of such photochemical behavior is fundamental to understanding the reactivity of this class of heterocycles and could lead to applications in areas like photodynamic therapy, where light-activated molecules generate reactive oxygen species, or as molecular switches. nih.gov The 6-propyl substituent would likely modulate the absorption and emission wavelengths, as well as the excited-state reactivity, through its electronic and steric influence.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Dihydropyridazinedione Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of dihydropyridazinedione compounds. nih.gov These computational tools can significantly expedite the discovery and development process by predicting molecular properties, optimizing synthetic routes, and identifying potential biological targets. nih.gov

Predictive Modeling: AI algorithms can be trained on existing data from related compounds to predict the physicochemical properties, bioactivity, and potential toxicity of novel 6-Propyl-1,2-dihydropyridazine-3,4-dione derivatives. This in silico screening approach allows researchers to prioritize the synthesis of compounds with the most promising characteristics, saving considerable time and resources. youtube.com

Synthesis Planning: Machine learning models can assist in designing efficient synthetic pathways to 6-Propyl-1,2-dihydropyridazine-3,4-dione and its analogs. By analyzing vast databases of chemical reactions, these algorithms can propose novel and optimized reaction conditions, leading to higher yields and reduced waste.

Table 1: Illustrative Applications of AI/ML in Dihydropyridazinedione Research

| AI/ML Application | Description | Potential Impact on 6-Propyl-1,2-dihydropyridazine-3,4-dione Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops models that correlate chemical structure with biological activity. | Prediction of the biological activity of new derivatives, guiding lead optimization. |

| Retrosynthetic Analysis | Predicts potential synthetic routes for a target molecule. | Design of efficient and cost-effective synthesis strategies. |

| Molecular Docking Simulations | Predicts the binding affinity and orientation of a ligand to a target protein. | Identification of potential protein targets and understanding of binding mechanisms. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Creation of new 6-Propyl-1,2-dihydropyridazine-3,4-dione derivatives with enhanced activity and selectivity. |

Biocatalytic and Chemoenzymatic Approaches for Synthesis and Derivatization

The demand for greener and more sustainable chemical processes is driving the exploration of biocatalytic and chemoenzymatic methods for the synthesis and derivatization of complex molecules like 6-Propyl-1,2-dihydropyridazine-3,4-dione. mdpi.com These approaches utilize enzymes or whole-cell systems to catalyze chemical transformations with high selectivity and efficiency under mild reaction conditions. nih.gov

Enzymatic Synthesis: The use of specific enzymes could enable the stereoselective synthesis of chiral derivatives of 6-Propyl-1,2-dihydropyridazine-3,4-dione, which is often challenging to achieve through traditional chemical methods. rsc.org This is particularly important for pharmaceutical applications where a specific stereoisomer may exhibit the desired therapeutic effect.

Chemoenzymatic Derivatization: Combining enzymatic reactions with conventional chemical synthesis can provide a powerful toolkit for creating a diverse range of 6-Propyl-1,2-dihydropyridazine-3,4-dione derivatives. mdpi.com For instance, enzymes could be used to introduce functional groups at specific positions on the dihydropyridazinedione ring, which can then be further modified using chemical reactions.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. fau.eu Advanced spectroscopic techniques are emerging as powerful tools for the in-situ monitoring of the synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione. spectroscopyonline.com

Process Analytical Technology (PAT): Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels to provide continuous data on the progress of a reaction. researchgate.net This allows for precise control over reaction parameters, leading to improved product quality and yield.

Kinetic and Mechanistic Studies: In-situ monitoring can help elucidate the reaction mechanism by identifying transient intermediates and determining reaction rates. This fundamental understanding is crucial for optimizing reaction conditions and developing more efficient synthetic processes.

High-Throughput Screening for Novel Mechanistic Interactions

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for their biological activity. nih.govyoutube.com This technology is instrumental in identifying novel mechanistic interactions of 6-Propyl-1,2-dihydropyridazine-3,4-dione derivatives and discovering new lead compounds for drug development. nih.gov

Target-Based Screening: HTS assays can be designed to screen libraries of 6-Propyl-1,2-dihydropyridazine-3,4-dione analogs against specific biological targets, such as enzymes or receptors, that are implicated in a particular disease.

Phenotypic Screening: In phenotypic screening, compounds are tested for their ability to produce a desired change in a cellular or organismal model of a disease, without prior knowledge of the specific molecular target. This approach can lead to the discovery of compounds with novel mechanisms of action.

Table 2: Hypothetical High-Throughput Screening Cascade for 6-Propyl-1,2-dihydropyridazine-3,4-dione Derivatives

| Screening Stage | Assay Type | Purpose |

|---|---|---|

| Primary Screen | Target-based biochemical assay | Identify initial "hits" that interact with the target of interest. |

| Secondary Screen | Cell-based functional assay | Confirm the activity of hits in a more physiologically relevant context and eliminate false positives. |

| Tertiary Screen | Selectivity and mechanism of action studies | Characterize the selectivity of lead compounds and elucidate their mode of action. |

Development of Smart Materials and Functional Probes from 6-Propyl-1,2-dihydropyridazine-3,4-dione

The unique chemical properties of the dihydropyridazinedione ring make it an attractive scaffold for the development of smart materials and functional probes.

Smart Materials: The ability of pyridazinediones to undergo reversible reactions with thiols opens up possibilities for creating dynamic and responsive materials. rsc.org For example, 6-Propyl-1,2-dihydropyridazine-3,4-dione could be incorporated into polymer hydrogels, creating materials that can change their properties in response to specific stimuli. rsc.org

Functional Probes: The reactivity of the dihydropyridazinedione core can be exploited to design functional probes for biological imaging and sensing. By attaching a fluorescent reporter group to the 6-Propyl-1,2-dihydropyridazine-3,4-dione scaffold, it may be possible to develop probes that can selectively label and visualize specific biomolecules or cellular processes. The reversible nature of the thiol-pyridazinedione interaction could also be utilized in developing cleavable linkers for drug delivery systems. rsc.org

Q & A

What are the common synthetic routes for 6-Propyl-1,2-dihydropyridazine-3,4-dione?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step protocols starting from substituted pyridazine precursors. Key steps include:

- Alkylation: Introduction of the propyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using NaH in THF) .

- Cyclization: Formation of the dihydropyridazine ring using acid catalysis (e.g., H₂SO₄) or thermal activation (80–120°C) .

- Oxidation/Reduction: Controlled oxidation of intermediates with agents like KMnO₄ or PCC to stabilize the dione moiety .

Validation: Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) .

How can researchers characterize the purity and structural integrity of 6-Propyl-1,2-dihydropyridazine-3,4-dione?

Level: Basic

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity .

- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., carbonyl signals at δ 170–175 ppm in ¹³C NMR) and FT-IR (C=O stretches at ~1700 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

What strategies optimize reaction yields in the synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione?

Level: Advanced

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Temperature Gradients: Use stepwise heating (e.g., 60°C → 100°C) to minimize side reactions .

Data-Driven Approach: Design a factorial experiment (DoE) to assess solvent/catalyst interactions .

How is the pharmacological activity of 6-Propyl-1,2-dihydropyridazine-3,4-dione evaluated in preclinical studies?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Test enzyme inhibition (e.g., COX-2, PDE5) using fluorogenic substrates .

- Cell-Based Models: Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in macrophage lines .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity .

How can contradictory thermal stability data for 6-Propyl-1,2-dihydropyridazine-3,4-dione be resolved?

Level: Advanced

Methodological Answer:

- Thermogravimetric Analysis (TGA): Compare decomposition onset temperatures under inert vs. oxidative atmospheres .

- Differential Scanning Calorimetry (DSC): Identify polymorphic transitions or hydrate formation affecting stability .

- Control Humidity: Store samples in desiccators to rule out moisture-induced degradation .

What computational methods predict the reactivity of 6-Propyl-1,2-dihydropyridazine-3,4-dione in nucleophilic environments?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-31G* basis set to map electrostatic potential surfaces and identify electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict reaction pathways .

How do structural modifications of the dihydropyridazine core influence bioactivity?

Level: Advanced

Methodological Answer:

- Substituent Effects: Replace the propyl group with aryl/heteroaryl groups to modulate lipophilicity (logP) and membrane permeability .

- Ring Expansion: Synthesize triazolo-fused derivatives to enhance π-stacking interactions with biological targets .

Validation: Compare IC₅₀ values in enzyme inhibition assays pre/post modification .

What advanced techniques elucidate the regioselectivity of 6-Propyl-1,2-dihydropyridazine-3,4-dione in cycloaddition reactions?

Level: Advanced

Methodological Answer:

- X-Ray Crystallography: Resolve crystal structures to confirm regioselectivity in Diels-Alder adducts .

- Isotopic Labeling: Use ¹⁵N-labeled reactants to trace bond formation via 2D NMR (HSQC) .

How can regioselective synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione derivatives be achieved?

Level: Advanced

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., with Boc groups) to direct functionalization .

- Microwave-Assisted Synthesis: Apply controlled irradiation (100 W, 150°C) to favor kinetic over thermodynamic products .

What assays assess the therapeutic potential of 6-Propyl-1,2-dihydropyridazine-3,4-dione in oxidative stress models?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.